N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
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Overview
Description
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H16N2O5S and its molecular weight is 408.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structure
The synthesis of compounds with structural features similar to "N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide" has been a topic of interest. For example, compounds have been synthesized through reactions involving dimethoxyphenyl and thiazolyl groups, and their crystal structures were analyzed to understand their molecular configurations and interactions. Such studies lay the groundwork for the synthesis of more complex derivatives, including potential applications in drug design and material science (Prabhuswamy et al., 2016).
Antimicrobial Activity
Several research efforts have focused on synthesizing compounds with antimicrobial properties. For instance, derivatives of thiazole and chromene have been synthesized and evaluated for their antimicrobial efficacy against various bacterial strains. These studies suggest that the incorporation of thiazole and chromene moieties into compounds may enhance their biological activity, potentially leading to new antibacterial and antifungal agents (Raval et al., 2012).
Sensing Applications
Research on coumarin and thiazole derivatives has also explored their use as chemosensors for ion detection. These compounds have been shown to interact with specific ions, leading to observable changes in their photophysical properties. Such interactions are valuable for developing new sensors that can detect ions in various environmental and biological contexts (Wang et al., 2015).
Material Science Applications
Compounds related to "this compound" have also found applications in material science, such as in the enhancement of electrochromic performance and redox stability of polymeric materials. Incorporating specific functional groups derived from these compounds into polymers can significantly improve their electronic properties, making them suitable for use in advanced electronic and photonic devices (Wang & Hsiao, 2014).
Mechanism of Action
Target of Action
The primary targets of Oprea1_517319 are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The specifics of these interactions and the resulting changes are subjects of ongoing research .
Biochemical Pathways
As research progresses, we can expect to gain a better understanding of the compound’s impact on various biochemical pathways and their downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Oprea1_517319’s action are currently unknown. As this compound is part of a collection provided to early discovery researchers, its effects are likely under investigation .
Properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-26-12-7-8-17(27-2)14(9-12)16-11-29-21(22-16)23-20(25)15-10-28-18-6-4-3-5-13(18)19(15)24/h3-11H,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWOKCLBFLOQCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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